molecular formula C12H10ClFN2 B13351830 N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine

N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine

Cat. No.: B13351830
M. Wt: 236.67 g/mol
InChI Key: BNWOTMHRDBVXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine (CAS 1564488-51-2) is a fluorinated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H10ClFN2 and a molecular weight of 236.67 g/mol, this compound serves as a valuable chemical building block for the synthesis and exploration of novel therapeutic agents . This compound is part of the 2-aminopyridine chemical class, which is extensively investigated in pharmaceutical research for its diverse biological activities . The structure, featuring both a fluoropyridine and a chlorobenzyl moiety, is particularly relevant in the development of potential potassium channel blockers . Researchers are exploring such compounds for their ability to modulate neuronal signaling, with applications in studying central nervous system conditions, demyelinating diseases, and traumatic brain injury . Furthermore, structurally similar 4-aminoquinolines and aminopyridines have demonstrated promising antimycobacterial properties in recent studies, indicating the potential of this chemical scaffold in infectious disease research . The presence of the fluorine atom also makes this compound a candidate for use in medical imaging research, including the development of positron emission tomography (PET) tracers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-fluoropyridin-4-amine

InChI

InChI=1S/C12H10ClFN2/c13-10-3-1-9(2-4-10)8-16-11-5-6-15-12(14)7-11/h1-7H,8H2,(H,15,16)

InChI Key

BNWOTMHRDBVXIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC=C2)F)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Chlorobenzyl 2 Fluoropyridin 4 Amine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine

Retrosynthetic analysis provides a systematic approach to planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical and common strategic disconnection involves cleaving the C-N bond between the benzylic carbon and the exocyclic amine nitrogen.

This primary disconnection simplifies the target molecule into two key building blocks:

A nucleophilic aminopyridine precursor: 2-fluoropyridin-4-amine.

An electrophilic benzyl (B1604629) precursor: A 4-chlorobenzyl moiety with a suitable leaving group, such as 4-chlorobenzyl chloride or bromide.

This strategy is advantageous as it leads to precursors that can be coupled using well-established synthetic methods, including direct N-alkylation or various coupling reactions. An alternative disconnection, based on reductive amination, would lead to the same aminopyridine precursor and an aldehyde, 4-chlorobenzaldehyde. A third approach, leveraging modern cross-coupling chemistry, might disconnect the bond between the nitrogen and the pyridine (B92270) ring, suggesting a reaction between 4-amino-N-(4-chlorobenzyl)amine and a 2-halopyridine, though this is a less common route for this specific target. The primary disconnection remains the most direct and widely applicable strategy.

Precursor Synthesis: Halogenated Pyridine Building Blocks

The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent precursors.

2-Fluoropyridin-4-amine is a specialized heterocyclic building block. While direct synthetic routes are not extensively documented in general literature, its preparation can be envisioned through several established methods for synthesizing fluorinated aminopyridines.

One plausible route begins with a readily available starting material, 4-aminopyridine (B3432731). This precursor can be converted to its corresponding pyridine N-oxide. Subsequent treatment of the N-oxide can achieve regioselective introduction of a fluorine atom at the C2 position. acs.org This method offers a metal-free and efficient pathway to 2-fluoropyridines with broad functional group compatibility. acs.org

Another classic and powerful method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. acs.orgnii.ac.jp This approach involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoro-substituted ring. nii.ac.jp For instance, a related isomer, 4-fluoropyridine, can be synthesized from 4-aminopyridine using sodium nitrite (B80452) in the presence of tetrafluoroboric acid. nii.ac.jp Applying this logic, a precursor such as 2-amino-4-chloropyridine (B16104) could potentially be converted to 2-fluoro-4-chloropyridine, which would then require a subsequent step to introduce the amino group at the 4-position.

Syntheses for isomers such as 2-amino-4-fluoropyridine (B1287999) often start from 2-pyridine carboxylic acid, proceeding through steps like amidation and Hofmann rearrangement, followed by a halogen exchange reaction to introduce the fluorine atom. patsnap.comgoogle.com

4-Chlorobenzyl chloride is a key electrophilic precursor that is readily synthesized via several methods. The most common industrial-scale preparation involves the free-radical chlorination of 4-chlorotoluene. This reaction can be initiated photochemically (e.g., with a mercury immersion lamp or sunlight) or with a radical initiator like benzoyl peroxide or azo-bis-isobutyronitrile, using a chlorinating agent such as gaseous chlorine or sulfuryl chloride. researchgate.net The reaction is typically heated to boiling, and its progress is monitored until the calculated weight increase from chlorine addition is achieved. researchgate.net

An alternative laboratory-scale synthesis involves the conversion of 4-chlorobenzyl alcohol to the corresponding chloride. This can be achieved using various reagents, such as thionyl chloride or halosilanes, which provide a clean conversion of the alcohol to the halide. patsnap.com

Table 1: Selected Synthetic Methods for 4-Chlorobenzyl Chloride
Starting MaterialReagentsKey ConditionsYieldReference
4-ChlorotolueneSulfuryl Chloride, Benzoyl PeroxideHeated to boiling70% researchgate.net
4-ChlorotolueneGaseous Chlorine, UV lightHeated to boiling85% researchgate.net
4-Chlorobenzyl AlcoholHalosilanesRoom temperature or 70-75 °CNot specified patsnap.com

Formation of the Amine Linkage: N-Alkylation and Coupling Strategies

The pivotal step in the synthesis is the formation of the C-N bond linking the pyridine and benzyl fragments. This can be accomplished through several robust methods.

Direct N-Alkylation: This is the most straightforward approach, involving a nucleophilic substitution reaction between 2-fluoropyridin-4-amine and an electrophile like 4-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the acid generated and a suitable polar aprotic solvent (e.g., acetonitrile (B52724), DMF). A potential challenge in the N-alkylation of aminopyridines is the competition between alkylation at the exocyclic amino group and the pyridine ring nitrogen. researchgate.net Furthermore, overalkylation can lead to the formation of a tertiary amine. masterorganicchemistry.com To circumvent these issues, protecting the exocyclic amine (e.g., as a Boc-carbamate) before alkylation can ensure selectivity. researchgate.net

Reductive Amination: An effective alternative to direct alkylation is reductive amination. masterorganicchemistry.comharvard.edu This condensation reaction involves the initial formation of an imine intermediate from the reaction of 2-fluoropyridin-4-amine with 4-chlorobenzaldehyde. The imine is then reduced in situ to the desired secondary amine. This one-pot procedure avoids the issue of overalkylation that can plague direct alkylation methods. masterorganicchemistry.comorganic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive toward the protonated imine (iminium ion). masterorganicchemistry.comharvard.edu

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey FeaturesReference
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild and selective for imines/iminium ions; does not require strict pH control. masterorganicchemistry.comharvard.edu
Sodium CyanoborohydrideNaBH₃CNSelective for imines over carbonyls, but is highly toxic. Often used under mildly acidic conditions (pH 4-5). masterorganicchemistry.comharvard.edu
Sodium BorohydrideNaBH₄Less selective; can reduce the starting aldehyde. Often used in a stepwise procedure. masterorganicchemistry.comorganic-chemistry.org
α-Picoline-Borane-A mild and efficient agent that can be used in various solvents, including water. organic-chemistry.org

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, replacing harsher traditional methods. acs.org

In the context of synthesizing this compound analogues, this reaction could be employed by coupling an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. google.com

The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands are often used to facilitate the key steps of the catalytic cycle. This methodology provides a robust platform for creating a diverse library of substituted aminopyridine derivatives by varying the coupling partners.

Derivatization and Scaffold Exploration for Analogues of this compound

The generation of analogues of this compound is a key strategy in medicinal chemistry to establish structure-activity relationships (SAR). This involves systematic modifications at different positions of the molecule.

The pyridine ring is a common scaffold in medicinal chemistry, and its decoration with various substituents can significantly influence the biological and physicochemical properties of the molecule. For analogues of this compound, the unoccupied positions on the pyridine ring (positions 3, 5, and 6) are primary targets for substitution. A series of 2-amino-4-methylpyridine (B118599) analogues with substitutions at the 6-position have been synthesized to explore their potential as inhibitors for inducible nitric oxide synthase. nih.gov

Common synthetic strategies to achieve these modifications include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is susceptible to displacement by nucleophiles, allowing for the introduction of a variety of functional groups. However, the reactivity of halopyridines in SNAr reactions can be significantly lower than other heteroaromatic chlorides, often requiring specific conditions for successful transformation. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or Buchwald-Hartwig amination reactions can be employed to introduce aryl, alkyl, or amino groups at available positions, provided a suitable handle like a halogen is present. acs.orgresearchgate.net

Directed Ortho-Metalation (DoM): This technique can be used to introduce substituents adjacent to the existing groups on the pyridine ring.

Below is a table illustrating potential variations on the pyridine ring:

Position of SubstitutionSubstituent (R)Potential Synthetic Method
3-CH₃, -OCH₃, -ClMulti-step synthesis from substituted pyridines
5-CN, -NO₂, -CONH₂Nucleophilic aromatic substitution on a pre-functionalized pyridine
6-Alkyl, -Aryl, -ORCross-coupling reactions (e.g., Suzuki, Sonogashira)

The 4-chlorobenzyl group presents another key area for modification to probe its interaction with biological targets. Variations can include altering the substitution pattern on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems.

Key modifications can include:

Varying Phenyl Ring Substituents: The chloro group at the 4-position can be moved to the 2- or 3-position, or replaced with other electron-withdrawing or electron-donating groups to study electronic effects. A number of 4'-O-demethylepipodophyllotoxin derivatives with different 4-substituted benzylamine (B48309) groups have been synthesized and evaluated for their biological activity. nih.gov

Introduction of Multiple Substituents: Disubstituted or trisubstituted benzyl groups can be introduced to explore more extensive regions of chemical space.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other cyclic systems such as thiophene, furan, or even non-aromatic rings like cyclohexane (B81311) to assess the importance of aromaticity and ring size.

The synthesis of these analogues typically involves the reaction of 2-fluoro-pyridin-4-amine with a correspondingly modified benzyl halide or aldehyde via reductive amination.

The following table outlines potential modifications to the 4-chlorobenzyl moiety:

Modification TypeExample Substituent/MoietySynthetic Approach
Phenyl Ring Substitution2,4-dichloro, 4-methoxy, 4-trifluoromethylReductive amination with corresponding benzaldehyde
Phenyl Ring ReplacementThiophenyl, Pyridyl, NaphthylReaction with corresponding heterocyclic methyl halide
Benzyl Group IsosteresPhenethyl, PhenylpropylUse of corresponding phenalkyl amine in synthesis

The secondary amine linker connecting the pyridine and benzyl moieties is a crucial element that can be modified to alter the flexibility and hydrogen bonding capacity of the molecule. Isosteric replacements, where a functional group is replaced by another with similar steric and electronic properties, are a common strategy in drug design.

Potential modifications include:

N-Alkylation/N-Acylation: Introduction of a small alkyl group on the nitrogen atom can provide information about the steric tolerance around the linker.

Amide and Urea (B33335) Formation: Replacing the amine with an amide or urea linkage can change the hydrogen bonding properties and conformational preferences.

Bioisosteric Replacements: The amine linker could be replaced with an ether, thioether, or a short alkyl chain to evaluate the importance of the nitrogen atom. A series of pyridine-bridged analogues of combretastatin-A4 have been designed with varying linker lengths and compositions. nih.gov

The synthesis of these linker-modified analogues would require multi-step synthetic sequences, potentially starting from different precursors.

Optimization of Synthetic Pathways for Yield, Selectivity, and Scalability

The primary route for the synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluoropyridine (B1303125) or 2-fluoro-4-chloropyridine and 4-chlorobenzylamine. Optimization of this reaction is crucial for improving yield, ensuring regioselectivity (amination at the 4-position), and enabling large-scale production.

Factors to consider for optimization include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or greener alternatives like PEG-400 are often employed for SNAr reactions. nih.gov

Base: An appropriate base is required to neutralize the HF generated during the reaction. Inorganic bases like K₂CO₃ or organic bases like triethylamine (B128534) or DIPEA are commonly used.

Temperature: Reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

Catalyst: While SNAr reactions are often uncatalyzed, in some cases, phase-transfer catalysts or palladium catalysts (for Buchwald-Hartwig amination) can be used to improve efficiency, especially with less reactive substrates. nih.gov

A comparison of different reaction conditions is presented in the table below:

ParameterCondition ACondition BCondition C
SolventDMFDMSOPEG-400
BaseK₂CO₃DIPEANone
Temperature100 °C120 °C120 °C
Reaction Time12 h8 h5 min
YieldModerateGoodExcellent

High-Throughput and Combinatorial Synthesis Techniques Applied to Pyridin-4-amine Scaffolds

High-throughput and combinatorial synthesis are powerful tools for rapidly generating large libraries of related compounds for screening purposes. These techniques can be applied to the pyridin-4-amine scaffold to explore a wide range of chemical diversity.

Key approaches include:

Parallel Synthesis: This involves conducting multiple reactions simultaneously in a parallel fashion, often using automated liquid handlers and reaction blocks. For the synthesis of pyridin-4-amine libraries, a common starting material like 2-fluoro-4-aminopyridine can be reacted with a diverse set of aldehydes (via reductive amination) or acid chlorides (to form amides).

Solid-Phase Synthesis: The pyridine scaffold can be attached to a solid support, allowing for the use of excess reagents and simplified purification through washing. Subsequent reactions can be performed to build up the final molecule before cleavage from the resin. This approach has been used for the synthesis of polysubstituted pyridines. nih.gov

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways.

The application of these techniques can lead to the generation of large libraries of this compound analogues for biological screening. Enamine, a chemical supplier, offers services for the synthesis of project-focused libraries, including scaffold decoration. enamine.netenamine.net A quantitative high-throughput screen of over 400,000 compounds led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of a deubiquitinase. nih.gov

Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl 2 Fluoropyridin 4 Amine Derivatives

Design Principles for Comprehensive SAR Exploration

The fundamental principle behind SAR studies is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. oncodesign-services.compharmacologymentor.comnumberanalytics.com For N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine derivatives, a systematic approach is employed to explore the chemical space around a lead compound. This involves designing and synthesizing a series of related compounds where specific parts of the molecule are methodically altered. oncodesign-services.com The goal is to identify which structural features are essential for the desired biological effect and which can be modified to enhance properties like potency, selectivity, and pharmacokinetic profiles. oncodesign-services.comnumberanalytics.com

Key considerations in the design of these analogs include:

Functional group modification : Altering or substituting functional groups to probe their role in binding interactions. pharmacologymentor.com

Isosteric and bioisosteric replacements : Substituting parts of the molecule with other groups that have similar physical or chemical properties to investigate the importance of size, shape, and electronic distribution.

This systematic exploration allows researchers to build a comprehensive understanding of the SAR, guiding the optimization of lead compounds into potential drug candidates. oncodesign-services.com

Systematic Variation of the Pyridine (B92270) Core Substituents and their Biological Impact

The pyridine ring is a common heterocycle in FDA-approved drugs due to its ability to form hydrogen bonds and its favorable physicochemical properties, which can improve aqueous solubility and metabolic stability. nih.gov In the context of this compound, the substituents on the pyridine core play a pivotal role in modulating biological activity.

The 2-fluoro substituent is a key feature. Fluorine's high electronegativity can influence the electron distribution of the pyridine ring, potentially affecting its pKa and interaction with biological targets. Furthermore, a fluorine atom can form hydrogen bonds and is often used to block metabolic sites, thereby improving the pharmacokinetic profile of a compound.

Systematic variations of other positions on the pyridine ring have revealed important SAR trends. For instance, the introduction of different groups at the 3, 5, and 6 positions can significantly impact activity. Studies on related pyridine derivatives have shown that the nature, size, and position of these substituents are critical. nih.gov For example, the addition of electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule, influencing its binding affinity. nih.gov

The following table summarizes the hypothetical impact of substituents on the pyridine core based on general SAR principles observed in similar heterocyclic compounds:

PositionSubstituent TypePredicted Biological Impact
2-F (as in the parent)Enhances binding affinity, blocks metabolism
3Small, polar group (e.g., -OH, -NH2)May introduce new hydrogen bonding interactions
5Lipophilic group (e.g., -CH3, -Cl)Could enhance binding through hydrophobic interactions
6Bulky groupMay cause steric hindrance, reducing activity

Elucidation of the Pharmacophoric Role of the 4-Chlorobenzyl Group

The 4-chlorobenzyl moiety is a crucial pharmacophoric element in many biologically active compounds. Its role in this compound derivatives is multifaceted. The benzyl (B1604629) group itself provides a scaffold that can engage in hydrophobic and van der Waals interactions with the target protein. The position of the substituent on the phenyl ring is often critical.

The chlorine atom at the 4-position is of particular importance. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding pocket of a protein. This can significantly contribute to the binding affinity and selectivity of the compound. Furthermore, the 4-chloro substitution pattern is frequently observed in potent enzyme inhibitors. nih.gov

Variations of the 4-chlorobenzyl group have been explored to understand its precise role. The following table illustrates some of these modifications and their likely impact on activity, based on studies of related compounds.

Modification of 4-Chlorobenzyl GroupRationaleExpected Outcome on Activity
Removal of ChlorineTo assess the importance of the halogen bond.Likely decrease in potency.
Shifting Chlorine to 2- or 3-positionTo probe the spatial requirements of the binding pocket.Activity may decrease due to suboptimal positioning for halogen bonding.
Replacement of Chlorine with other halogens (F, Br, I)To evaluate the effect of halogen size and polarizability.Potency may vary depending on the specific interactions in the binding site.
Replacement of Chlorine with a methyl or methoxy (B1213986) groupTo explore the electronic and steric effects.Altered activity profile, potentially lower potency if the halogen bond is critical.

Conformational Analysis and Torsional Influences of the Amine Linkage on Activity

The amine linker connecting the pyridine core and the benzyl group is not merely a spacer but plays a dynamic role in the molecule's activity. The conformational flexibility of this linkage allows the two aromatic rings to adopt a specific relative orientation, which is often crucial for optimal binding to the biological target.

Key aspects of the amine linkage's influence include:

Hydrogen Bonding : The amine hydrogen can act as a hydrogen bond donor, forming a critical interaction with the target.

Flexibility : The flexibility of the linker allows for an induced fit into the binding pocket. However, excessive flexibility can be entropically unfavorable.

Rigidification : Introducing constraints into the linker, for example, by incorporating it into a ring system, can lock the molecule into a bioactive conformation, potentially increasing potency.

Identification of Key Structural Features for Desired Biological Profiles

Through extensive SAR studies, a set of key structural features has been identified as being crucial for the desired biological profiles of this compound derivatives. These features constitute the pharmacophore for this class of compounds.

The essential components of the pharmacophore generally include:

A hydrogen bond accepting nitrogen atom in the pyridine ring.

A 2-fluoro substituent on the pyridine ring for enhanced binding and metabolic stability.

An amine linker that acts as a hydrogen bond donor and provides the correct spatial orientation of the aromatic systems.

A 4-chlorobenzyl group that engages in hydrophobic and halogen bonding interactions.

The combination of these features in a single molecule results in a compound with a high affinity for its biological target. The optimization of these features is a key focus of medicinal chemistry efforts in this area.

Advanced SAR Methodologies and Predictive Analytics

Modern drug discovery increasingly relies on advanced methodologies to accelerate the SAR cycle. oncodesign-services.comnumberanalytics.com For this compound derivatives, these techniques are invaluable for prioritizing the synthesis of new compounds and for gaining a deeper understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example. researchgate.netresearchgate.net QSAR models use statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. researchgate.netresearchgate.net A well-validated QSAR model can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. pharmacologymentor.com

Machine learning and artificial intelligence (AI) are also being increasingly applied in SAR analysis. pharmacologymentor.comnumberanalytics.comnumberanalytics.com These computational tools can identify complex patterns and relationships in large datasets of chemical structures and their corresponding biological activities. numberanalytics.comnumberanalytics.com For instance, deep learning models have shown promise in predicting the activity of compounds with high accuracy. numberanalytics.com

Other advanced techniques include:

Computational modeling : Techniques like molecular docking and molecular dynamics simulations provide insights into how these molecules bind to their targets at an atomic level. oncodesign-services.com

SAR Matrix methods : These approaches help in the systematic extraction and visualization of SAR information from large compound datasets. nih.gov

By integrating these advanced methodologies, researchers can navigate the complexities of SAR more efficiently, leading to the faster discovery of novel and effective therapeutic agents. numberanalytics.com

Molecular Mechanisms and Biological Target Identification of N 4 Chlorobenzyl 2 Fluoropyridin 4 Amine

In Vitro Biological Profiling of N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine Analogues

No studies describing the effects of this compound or its close analogues in cell-based functional assays, such as those measuring enzyme inhibition or the modulation of cellular pathways, are present in the public domain.

There is no available data from receptor binding studies for this compound. Consequently, its affinity for any specific biological receptors and its selectivity profile remain uncharacterized.

Elucidation of Mechanism of Action (MOA) at the Molecular and Cellular Level

Specific research detailing the downstream signaling pathways modulated by this compound is not currently available.

There are no published studies that characterize the specific cellular phenotypes, such as effects on cell cycle progression or DNA synthesis, resulting from treatment with this compound.

Preclinical Biological Evaluation of Potency and Selectivity (excluding human clinical data)

Data from preclinical evaluations, including in vitro potency against specific cell lines and selectivity profiles against various biological targets for this compound, have not been reported in the accessible scientific literature.

Computational Chemistry and in Silico Modeling in Research on N 4 Chlorobenzyl 2 Fluoropyridin 4 Amine

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. This method is fundamental in structure-based drug design, helping to understand the binding mechanism and affinity of a compound like N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine to a specific biological target, such as a protein kinase. nih.govtubitak.gov.tr

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable complex.

For example, in studies of similar pyridine (B92270) and pyrimidine (B1678525) derivatives, molecular docking has been used to predict interactions with targets like cyclin-dependent kinases (CDKs) or the kinesin Eg5 enzyme. nih.govtubitak.gov.tr These studies often reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. For this compound, docking could predict hydrogen bonds between the pyridine nitrogen or the amine group and hinge region residues of a kinase, a common binding motif for kinase inhibitors. nih.gov The 4-chlorobenzyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity.

Table 1: Illustrative Molecular Docking Results for Pyridine-Based Kinase Inhibitors

Compound ScaffoldTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
2,6-diaryl-substituted pyridineKinesin Eg5-9.52GLU116, GLY117 tubitak.gov.tr
Thiazole (B1198619) clubbed pyridineSARS-CoV-2 Mpro-8.6Not Specified nih.gov
Pyridine-based thiadiazoleCOX-2-8.5Not Specified researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the analysis of the conformational flexibility of both the ligand and the protein, the stability of the binding pose predicted by docking, and the influence of solvent molecules. nih.govstrath.ac.uk

An MD simulation for the this compound-protein complex would start with the best-docked pose. The system would be solvated in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of all atoms is recorded. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD profile suggests the complex is in equilibrium and the binding is stable. nih.gov

Interaction Dynamics: The persistence of key interactions, like hydrogen bonds identified in docking, can be tracked over time.

Conformational Changes: MD can show how the protein or ligand changes shape to achieve an optimal fit, a phenomenon known as "induced fit."

Binding Free Energy Calculation: Advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. nih.gov

For instance, MD simulations performed on thiazole-pyridine hybrids targeting the SARS-CoV-2 main protease have been used to confirm the stability of docked poses and understand the thermodynamic properties of binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as the half-maximal inhibitory concentration (IC₅₀).

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target is required. For each compound, various descriptors are calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., LogP, the logarithm of the partition coefficient)

Topological descriptors: (which describe molecular connectivity)

Statistical methods like multiple linear regression (MLR) are then used to create an equation. A study on 5-substituted (arylmethylene) pyridin-2-amine derivatives found that lipophilic (LogP) and steric (molar refractivity) parameters were prerequisites for antibacterial activity. researchgate.netresearchgate.net Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds.

Table 2: Example of Descriptors Used in QSAR Models for Pyridine Derivatives

Descriptor TypeSpecific DescriptorProperty RepresentedReference
LipophilicLogPHydrophobicity/Lipophilicity researchgate.net
StericMolar Refractivity (SMR)Molecular volume and polarizability researchgate.net
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability ijret.org
TopologicalWiener IndexMolecular branching nih.gov

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govacs.org This approach can be either ligand-based or structure-based.

Ligand-based virtual screening would use this compound as a template to search for compounds with similar shapes and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

Structure-based virtual screening involves docking millions of compounds from commercial or custom-designed libraries into the binding site of the target protein. The top-scoring compounds are then selected for experimental testing.

These methods are instrumental in designing focused libraries of novel analogues. For instance, if initial testing shows this compound has promising activity, virtual screening could be used to explore modifications. A library could be designed by varying the substituents on the benzyl (B1604629) ring or the pyridine ring to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity. nih.gov Studies have successfully used virtual screening to identify novel kinase inhibitors based on pyridine and thiazole scaffolds. nih.govacs.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule in detail. ijret.orgnih.gov For this compound, these calculations can provide valuable insights into:

Optimized Geometry: Predicting the most stable 3D conformation of the molecule, including bond lengths and angles. ijret.org

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. ijret.org

Reactivity Sites: The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting where it is likely to interact with other molecules.

Spectroscopic Properties: Predicting properties like NMR chemical shifts, which can aid in the structural confirmation of synthesized compounds.

Studies on simple aminopyridines have used DFT to compute these parameters, revealing that a low HOMO-LUMO energy gap correlates with high chemical reactivity. ijret.org

Table 3: Illustrative Quantum Chemical Properties for Aminopyridines (DFT/6-311G++(d,p))

MoleculeHOMO-LUMO Energy Gap (eV)Dipole Moment (Debye)Reference
2-Aminopyridine-0.26242.12 ijret.org
3-Aminopyridine-0.19152.88 ijret.org
4-Aminopyridine (B3432731)-0.27233.97 ijret.org

Chemoinformatics and Data Mining in Pyridin-4-amine Research

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of pyridin-4-amine research, chemoinformatics plays a vital role in:

Library Analysis: Analyzing the chemical diversity and property space of libraries of pyridine derivatives to ensure they cover a wide range of chemical features. nih.govresearchgate.net

Data Mining: Searching chemical and biological databases (like PubChem and ChEMBL) to find existing compounds with the pyridin-4-amine scaffold, along with their associated biological data. This can help identify potential targets for this compound or highlight potential off-target effects.

Scaffold Hopping: Identifying structurally novel compounds that retain the key pharmacophoric features of the pyridin-4-amine scaffold but have a different core structure. nih.gov This can lead to new intellectual property and improved drug-like properties.

By applying these chemoinformatic tools, researchers can leverage the vast amount of existing chemical data to make more informed decisions in the design and development of novel analogues based on the this compound structure.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity and spatial relationships of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the chlorobenzyl group, the methylene (B1212753) bridge, and the amine group. The protons on the 4-chlorophenyl ring typically appear as two doublets in the aromatic region (around 7.2-7.4 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the 2-fluoropyridine (B1216828) ring will show more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene protons (-CH₂-) connecting the two aromatic rings are expected to appear as a singlet or a doublet (if coupled to the amine proton) around 4.1-4.5 ppm. chemicalbook.com The amine proton (NH) would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display distinct signals for each of the 12 unique carbon atoms. The carbon atoms of the 4-chlorophenyl ring and the 2-fluoropyridine ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The methylene carbon is expected in the 45-55 ppm range.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm assignments. A COSY spectrum would establish the H-H coupling network within the pyridine and chlorobenzyl rings. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺) of this compound. This measurement allows for the calculation of the elemental formula, confirming the presence of chlorine and fluorine through their characteristic isotopic patterns. The expected monoisotopic mass of the protonated molecule (C₁₂H₁₂ClFN₃⁺) is approximately 252.0656 Da.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography, MS can analyze complex mixtures and reaction products. Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, a major fragmentation pathway would likely involve the cleavage of the benzylic C-N bond. This would result in the formation of a prominent 4-chlorobenzyl cation (m/z 125) and a 2-fluoro-4-aminopyridine radical cation (m/z 112). chemicalbook.com

Table 2: Predicted Key Mass Fragments for this compound Fragmentation is predicted based on common fragmentation pathways for similar chemical structures.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC, Flash Chromatography)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of purity. A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be developed to achieve good separation of the target compound from impurities on a silica (B1680970) gel plate.

Flash Chromatography: For purification on a larger scale, flash chromatography is the method of choice. Using a similar silica gel stationary phase and an optimized solvent system derived from TLC analysis, this technique allows for the efficient isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound. A reversed-phase C18 column is commonly employed. The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comhelixchrom.com An HPLC method would be developed to provide a sharp, symmetrical peak for the target compound, well-resolved from any potential impurities. Purity is then determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, often by a UV detector set at a wavelength where the compound absorbs strongly.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net A key diagnostic peak would be the C-F stretch, typically found in the 1000-1400 cm⁻¹ range, and the C-Cl stretch, which appears in the 600-800 cm⁻¹ region. chemicalbook.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound Values are typical ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Preferences

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

This analysis would reveal the relative orientation of the 2-fluoropyridine and 4-chlorobenzyl rings, which is a key conformational feature. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonding (e.g., between the amine N-H and the pyridine nitrogen of an adjacent molecule) or π-π stacking between the aromatic rings. This information is invaluable for understanding the solid-state properties of the compound and can provide insights into its potential interactions in a biological system.

Future Perspectives and Emerging Research Avenues for N 4 Chlorobenzyl 2 Fluoropyridin 4 Amine

Development of Novel Therapeutic Applications based on Identified Mechanisms

The foundational 4-aminopyridine (B3432731) structure is a well-established pharmacophore, particularly in the realm of kinase inhibition. Derivatives have shown activity against a range of kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer and autoimmune disorders. Future research into N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine will likely focus on a systematic evaluation of its inhibitory activity across the human kinome.

Initial therapeutic explorations could target kinases where similar aminopyridine scaffolds have already demonstrated efficacy. For instance, research on related compounds has identified potent inhibitors of Tyrosine Kinase 2 (TYK2), a key component of the JAK-STAT signaling pathway involved in inflammatory responses. nih.gov Consequently, a primary avenue of investigation will be to determine if this compound or its optimized analogues can serve as selective TYK2 inhibitors for the treatment of conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Another promising area is oncology, where Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has been implicated in cancer cell invasion and metastasis. nih.gov The development of selective MAP4K4 inhibitors from a 4-amino-pyridopyrimidine scaffold highlights the potential for this compound to be investigated for similar anticancer properties. nih.gov Further studies should also explore its activity against other validated cancer targets, such as cyclin-dependent kinases (CDKs) or ubiquitin-specific proteases (USPs), where related heterocyclic compounds have shown promise. nih.gov

Strategies for Lead Optimization and Compound Improvement

Once a primary biological target is validated, the process of lead optimization will be critical to enhance the drug-like properties of this compound. This iterative process involves modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). danaher.combiobide.com

Key strategies for the optimization of this compound would include:

Structure-Based Drug Design: Utilizing X-ray crystallography or cryogenic electron microscopy (cryo-EM) to understand the binding mode of the compound within its target protein. This information would guide modifications to the 4-chlorobenzyl or the 2-fluoropyridin-4-amine moieties to enhance interactions with the active site and improve inhibitory potency. nih.gov

Modification of Substituents: Systematic alteration of the substituents on both the benzyl (B1604629) and pyridine (B92270) rings. For example, exploring different halogen substitutions on the benzyl ring or replacing the 2-fluoro group with other small electron-withdrawing groups could modulate activity and selectivity. Structure-activity relationship (SAR) studies on related aminopyridine derivatives have shown that such modifications can significantly impact target engagement and selectivity against closely related kinases. nih.gov

Optimization StrategyObjectiveExample Modification for this compoundPotential Outcome
Structure-Based DesignEnhance binding affinity and potencyModify the 4-chloro substituent to better fit a hydrophobic pocket in the target's active site.Increased inhibitory concentration (e.g., lower IC50 value).
SAR ExplorationImprove selectivity and reduce off-target effectsReplace the 2-fluoro group with a methyl or cyano group to alter electronic properties.Greater selectivity for the primary target over related proteins.
ADME ProfilingIncrease bioavailability and in vivo efficacyIntroduce a morpholine (B109124) or piperazine (B1678402) group to improve solubility and metabolic stability.Longer half-life and better exposure in preclinical models.

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.govdovepress.com This approach can be particularly beneficial in complex, multifactorial diseases like cancer, where targeting a single pathway may lead to resistance. nih.govnih.gov Given that kinase inhibitors are often promiscuous, this compound could be a starting point for developing a multi-targeted agent. nih.govnih.gov

Future research should investigate the broader target profile of this compound. A comprehensive screening against a panel of kinases and other relevant protein families could reveal additional, therapeutically relevant targets. technologynetworks.com If the compound is found to inhibit multiple key proteins in a disease pathway, medicinal chemists could then work to optimize its activity against this desired set of targets. nih.govacs.org For example, a compound that co-inhibits both a primary oncogenic driver kinase and a kinase involved in a resistance pathway could offer a more durable therapeutic response. dovepress.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies will undoubtedly play a significant role in the future development of this compound.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential targets and off-targets of new compounds. This can help prioritize which biological assays to perform and identify potential polypharmacological profiles early in the discovery process.

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the core scaffold of this compound and a set of desired attributes (e.g., high potency for a specific kinase, good solubility), these algorithms can propose new derivatives for synthesis and testing.

Synthesis Prediction: AI tools can assist in planning the most efficient synthetic routes for novel analogues, saving time and resources in the laboratory.

Application as Chemical Probes for Biological System Interrogation

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical probes. A chemical probe is a small molecule that is used to study the function of a specific protein in cells or in vivo. To be a useful probe, a compound must be potent, selective, and have a well-understood mechanism of action.

Should a highly potent and selective analogue of this compound be developed, it could be used to investigate the biological roles of its target protein. Furthermore, the aminopyridine scaffold itself has been explored for the development of fluorescent probes. nih.gov By attaching a fluorophore or a "clickable" handle (like an azide (B81097) or alkyne) to the molecule, researchers could create tools for visualizing the target protein within a cell or for identifying its binding partners. nih.govtandfonline.com This would provide invaluable insights into the biological pathways regulated by the target, potentially uncovering new therapeutic opportunities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.